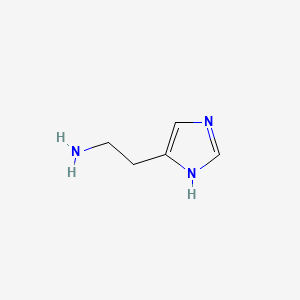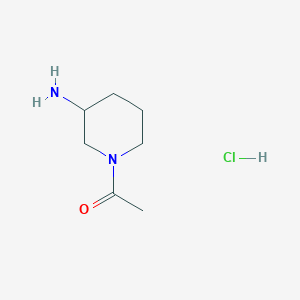![molecular formula C12H9NO5 B3021944 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid CAS No. 332106-61-3](/img/structure/B3021944.png)
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid has a wide range of applications in scientific research. It has been used in drug development, biochemistry, and physiology. It has been used to study the structure-activity relationships of various drugs and to identify potential therapeutic targets. It has also been used to study the effects of various compounds on the human body, including the effects of drugs on the nervous system, the cardiovascular system, and the immune system. Additionally, it has been used to study the effects of various compounds on cell growth, proliferation, and differentiation.
Mécanisme D'action
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid has several different mechanisms of action. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. It has also been shown to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Additionally, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antithrombotic, anti-platelet, and anticoagulant effects. It has been shown to reduce the levels of various cytokines and inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. Additionally, it is relatively inexpensive and can be easily synthesized. However, it is also relatively insoluble in water, which can make it difficult to use in some experiments. Additionally, it can be toxic and can cause irritation to the skin, eyes, and respiratory system.
Orientations Futures
There are several potential future directions for the use of 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid in scientific research. One potential direction is to further explore its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use in the treatment of various diseases and disorders. Additionally, further research could be conducted to explore its potential use in material science and organic synthesis. Finally, further research could be conducted to explore its potential use in drug development and drug delivery.
Propriétés
IUPAC Name |
(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-11(10-4-2-6-18-10)13-9(12(15)16)7-8-3-1-5-17-8/h1-7H,(H,13,14)(H,15,16)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTMOBINDWOQAV-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644196 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




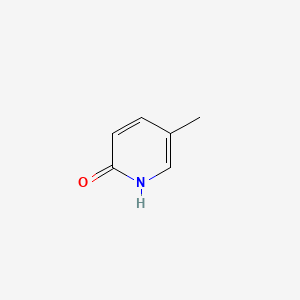

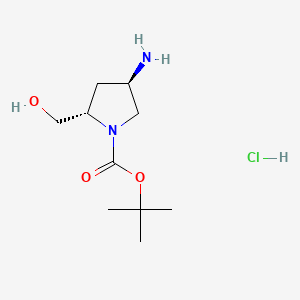
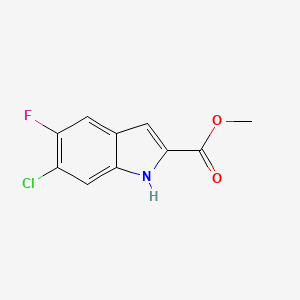


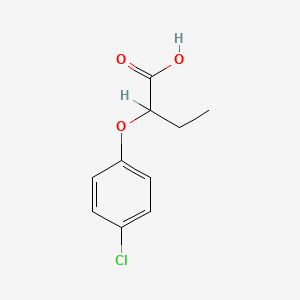

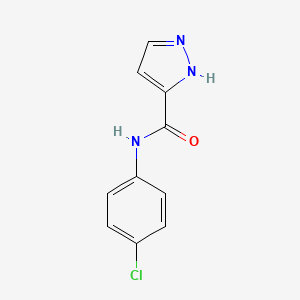
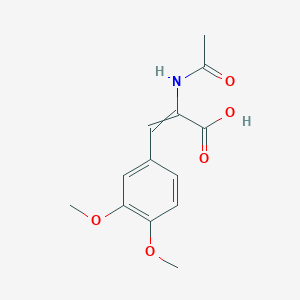
![Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine](/img/structure/B3021880.png)
